2-Fluoro-5-iodobenzyl bromide
Overview
Description
2-Fluoro-5-iodobenzyl bromide is a chemical compound with the molecular formula C7H5BrFI . It is a crystalline solid that belongs to the family of halogenated benzyl bromides. The IUPAC name for this compound is 2-(bromomethyl)-4-fluoro-1-iodobenzene .
Molecular Structure Analysis
The molecular weight of this compound is 314.92 . The InChI code for this compound is 1S/C7H5BrFI/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2 .Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . The compound should be stored in a well-ventilated place and the container should be kept tightly closed .Scientific Research Applications
1. Tandem SN2-SNAr Reactions
2-Fluoro-5-iodobenzyl bromide has been utilized in the synthesis of 4H-1-benzopyrans via a tandem SN2-SNAr reaction sequence. This approach is effective with various active methylene compounds, producing highly functionalized 4H-1-benzopyrans with yields ranging from 50-92% (Bunce, Rogers, Nago, & Bryant, 2008).
2. Synthesis of Antiviral Nucleosides
It's an important intermediate in the synthesis of antiviral nucleosides. For instance, a series of 5-substituted 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosines and their corresponding uracils were synthesized using this compound, showing significant effectiveness against herpes simplex virus (Watanabe et al., 1979).
3. Radiolabelling and Radiochemical Synthesis
This compound serves as a starting material in radiolabelling studies. For example, it was used in the synthesis of radiolabeled compounds for studying their distribution in tumor-bearing mice, providing insights into the in vivo stability and tumor uptake of these compounds (Mercer, Xu, Knaus, & Wiebe, 1989).
4. Synthesis of Liquid Crystalline Compounds
This compound is used in the synthesis of liquid crystalline materials, such as N-(4-Alkoxybenzylidene)-4-halogenoanilines, which demonstrate phase transitions and are applicable in materials science (Sakagami & Nakamizo, 1980).
5. Development of PET Imaging Agents
It has been utilized in the development of positron emission tomography (PET) imaging agents, such as [18F]fluorobenzyl bromides, for studying various biological systems and disease states (Zaitsev et al., 2002).
Mechanism of Action
Safety and Hazards
2-Fluoro-5-iodobenzyl bromide is classified as a skin corrosive and eye damage agent . It may cause respiratory irritation . Safety measures include not breathing dust, mist, or spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection . In case of ingestion, skin contact, inhalation, or eye contact, specific first aid measures should be taken .
properties
IUPAC Name |
2-(bromomethyl)-1-fluoro-4-iodobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSWCSYAQLKZNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)CBr)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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